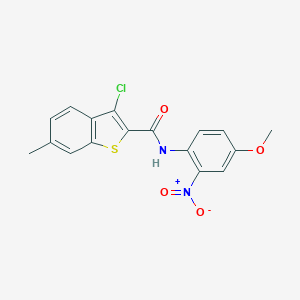
3-chloro-N-(4-methoxy-2-nitrophenyl)-6-methyl-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(4-methoxy-2-nitrophenyl)-6-methyl-1-benzothiophene-2-carboxamide is a chemical compound that belongs to the class of benzothiophene derivatives. It has been extensively studied for its potential applications in various scientific research areas, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of 3-chloro-N-(4-methoxy-2-nitrophenyl)-6-methyl-1-benzothiophene-2-carboxamide is not fully understood. However, studies have suggested that the compound may exert its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the growth and proliferation of cancer cells by interfering with various signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits significant biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA synthesis in cancer cells. It may also interfere with the activity of various enzymes involved in DNA repair, leading to further DNA damage and cell death. Additionally, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
実験室実験の利点と制限
One of the major advantages of using 3-chloro-N-(4-methoxy-2-nitrophenyl)-6-methyl-1-benzothiophene-2-carboxamide in lab experiments is its potent anti-cancer activity. This makes it an ideal candidate for studying the mechanism of action and developing new anti-cancer drugs. However, one of the limitations of using the compound in lab experiments is its potential toxicity. Studies have shown that the compound may exhibit toxic effects on normal cells, which may limit its use in clinical settings.
将来の方向性
There are several future directions for the research on 3-chloro-N-(4-methoxy-2-nitrophenyl)-6-methyl-1-benzothiophene-2-carboxamide. One of the most promising directions is the development of new anti-cancer drugs based on the compound. Researchers may also investigate the potential of the compound in other scientific research areas, such as pharmacology and biochemistry. Additionally, studies may be conducted to investigate the potential of the compound in combination therapy with other anti-cancer drugs.
合成法
The synthesis of 3-chloro-N-(4-methoxy-2-nitrophenyl)-6-methyl-1-benzothiophene-2-carboxamide involves the reaction of 2-amino-5-chlorobenzophenone with 4-methoxy-2-nitrobenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with 2-methylthiophene-3-carboxylic acid in the presence of N,N-dimethylformamide and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride to obtain the final product.
科学的研究の応用
3-chloro-N-(4-methoxy-2-nitrophenyl)-6-methyl-1-benzothiophene-2-carboxamide has been studied for its potential applications in various scientific research areas. One of the most promising applications is in the field of medicinal chemistry, where it has been investigated as a potential anti-cancer agent. Studies have shown that the compound exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
特性
CAS番号 |
6124-03-4 |
|---|---|
分子式 |
C17H13ClN2O4S |
分子量 |
376.8 g/mol |
IUPAC名 |
3-chloro-N-(4-methoxy-2-nitrophenyl)-6-methyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H13ClN2O4S/c1-9-3-5-11-14(7-9)25-16(15(11)18)17(21)19-12-6-4-10(24-2)8-13(12)20(22)23/h3-8H,1-2H3,(H,19,21) |
InChIキー |
SCHFTTIPANJWOK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-])Cl |
正規SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[4-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B185928.png)










